molecular formula C14H14N4OS B4358044 3-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

3-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

Cat. No.: B4358044
M. Wt: 286.35 g/mol
InChI Key: GVTZKNGFWQXIDP-UHFFFAOYSA-N
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Description

3-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is an organic compound that features a unique structure combining a pyrazole ring, a thioxo group, and an imidazolidinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the 2-methylbenzyl group. The final steps involve the formation of the thioxo group and the imidazolidinone ring under controlled conditions, often requiring specific catalysts and solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process. Additionally, purification techniques like crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole ring or the thioxo group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole ring or the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring or the benzyl group.

Scientific Research Applications

3-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-oxo-4-imidazolidinone: Similar structure but with an oxo group instead of a thioxo group.

    3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thioxo-4-thiazolidinone: Similar structure but with a thiazolidinone ring instead of an imidazolidinone ring.

Uniqueness

The uniqueness of 3-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-10-4-2-3-5-11(10)8-17-9-12(6-16-17)18-13(19)7-15-14(18)20/h2-6,9H,7-8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTZKNGFWQXIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)N3C(=O)CNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 2
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3-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 3
3-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 4
3-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 5
3-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 6
3-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

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